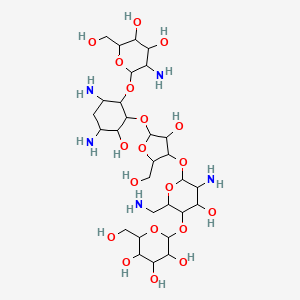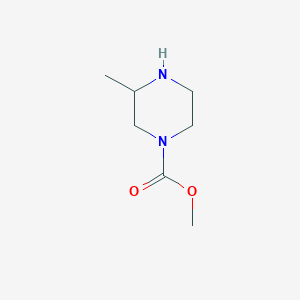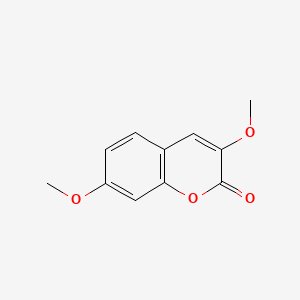
1,1-Dichloroethene;methyl prop-2-enoate;prop-2-enenitrile;prop-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dichloroethene, methyl prop-2-enoate, prop-2-enenitrile, and prop-2-enoic acid are chemical compounds that are often used in various industrial and scientific applications. These compounds are known for their unique chemical properties and reactivity, making them valuable in the synthesis of polymers, resins, and other chemical products.
準備方法
Synthetic Routes and Reaction Conditions
1,1-Dichloroethene can be synthesized through the dehydrochlorination of 1,1,2-trichloroethane. Methyl prop-2-enoate is typically produced via the esterification of methacrylic acid with methanol. Prop-2-enenitrile is synthesized through the dehydration of acrylamide, while prop-2-enoic acid is produced by the oxidation of propylene.
Industrial Production Methods
In industrial settings, these compounds are produced on a large scale using continuous processes. For example, 1,1-dichloroethene is produced through the catalytic dehydrochlorination of 1,1,2-trichloroethane. Methyl prop-2-enoate is manufactured by the esterification of methacrylic acid with methanol in the presence of an acid catalyst. Prop-2-enenitrile is produced by the dehydration of acrylamide using sulfuric acid, and prop-2-enoic acid is synthesized by the catalytic oxidation of propylene.
化学反応の分析
Types of Reactions
These compounds undergo various types of chemical reactions, including:
Oxidation: Prop-2-enoic acid can be oxidized to produce carbon dioxide and water.
Reduction: Prop-2-enenitrile can be reduced to produce propylamine.
Substitution: 1,1-Dichloroethene can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Substitution: Nucleophiles such as hydroxide ions or amines are used under basic conditions.
Major Products
Oxidation of Prop-2-enoic Acid: Carbon dioxide and water.
Reduction of Prop-2-enenitrile: Propylamine.
Substitution of 1,1-Dichloroethene: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
These compounds have a wide range of applications in scientific research:
Chemistry: Used as monomers in the synthesis of polymers and copolymers.
Biology: Prop-2-enoic acid is used in the study of metabolic pathways.
Medicine: Methyl prop-2-enoate is used in the production of medical-grade resins and adhesives.
Industry: 1,1-Dichloroethene is used in the production of polyvinylidene chloride, a material used in food packaging and other applications.
作用機序
The mechanism of action of these compounds varies depending on their application:
1,1-Dichloroethene: Acts as a monomer in polymerization reactions, forming polyvinylidene chloride.
Methyl Prop-2-enoate: Undergoes free radical polymerization to form polymethyl methacrylate.
Prop-2-enenitrile: Participates in nucleophilic addition reactions, forming various derivatives.
Prop-2-enoic Acid: Involved in metabolic pathways, acting as a precursor to various biochemical compounds.
類似化合物との比較
Similar Compounds
Vinyl Chloride: Similar to 1,1-dichloroethene but with one chlorine atom.
Ethyl Acrylate: Similar to methyl prop-2-enoate but with an ethyl group instead of a methyl group.
Acrylonitrile: Similar to prop-2-enenitrile but with a different carbon chain length.
Acrylic Acid: Similar to prop-2-enoic acid but with a different carbon chain length.
Uniqueness
1,1-Dichloroethene: Unique due to its two chlorine atoms, making it more reactive in substitution reactions.
Methyl Prop-2-enoate: Unique due to its methyl ester group, making it more reactive in esterification reactions.
Prop-2-enenitrile: Unique due to its nitrile group, making it more reactive in nucleophilic addition reactions.
Prop-2-enoic Acid: Unique due to its carboxylic acid group, making it more reactive in oxidation reactions.
特性
CAS番号 |
34755-29-8 |
|---|---|
分子式 |
C12H15Cl2NO4 |
分子量 |
308.15 g/mol |
IUPAC名 |
1,1-dichloroethene;methyl prop-2-enoate;prop-2-enenitrile;prop-2-enoic acid |
InChI |
InChI=1S/C4H6O2.C3H3N.C3H4O2.C2H2Cl2/c1-3-4(5)6-2;1-2-3-4;1-2-3(4)5;1-2(3)4/h3H,1H2,2H3;2H,1H2;2H,1H2,(H,4,5);1H2 |
InChIキー |
CQGCKVZLBIEHET-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C=C.C=CC#N.C=CC(=O)O.C=C(Cl)Cl |
関連するCAS |
34755-29-8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


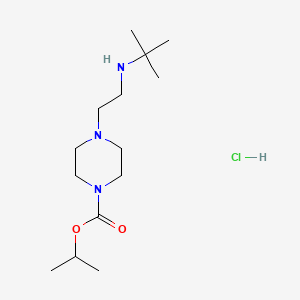
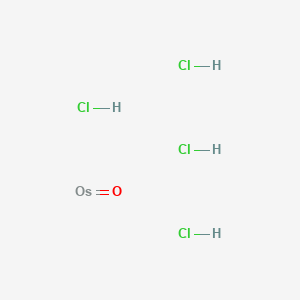


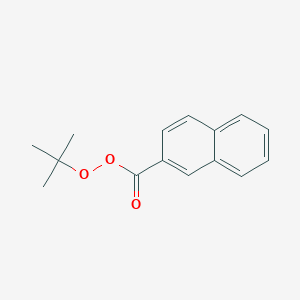

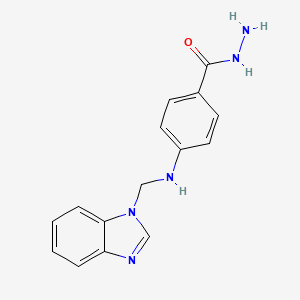
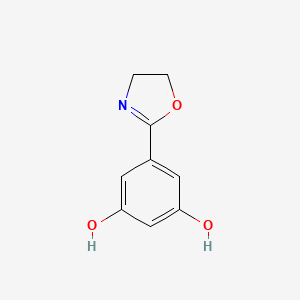
![Benz[a]anthracen-7-ol](/img/structure/B14686536.png)
